
1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminopropyl group attached to the piperidine ring, along with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 2-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
1-(2-Aminopropyl)-1H-indazole: Known for its activity at serotonin receptors.
1-(2-Hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Exhibits anti-inflammatory properties.
Benzofuran derivatives: Noted for their antimicrobial activities.
Uniqueness: 1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine stands out due to its specific structural features and versatile reactivity.
Propiedades
Fórmula molecular |
C10H23N3 |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C10H23N3/c1-9(11)8-13-6-4-10(5-7-13)12(2)3/h9-10H,4-8,11H2,1-3H3 |
Clave InChI |
UYOMHFMHINVYKL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCC(CC1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


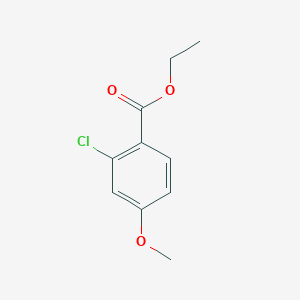
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
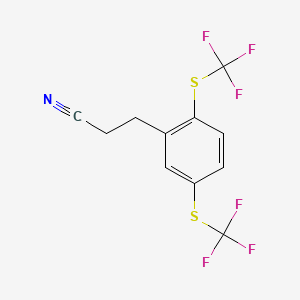
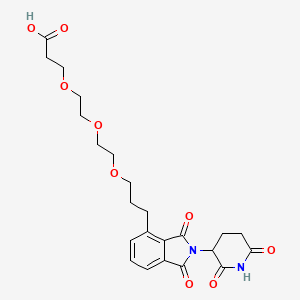

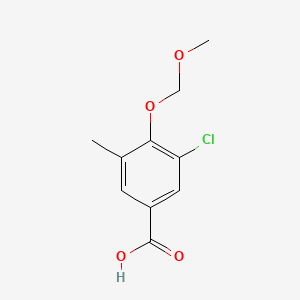


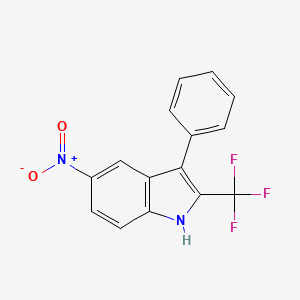
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)

![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
